4-(苄氧基)-3-羟基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

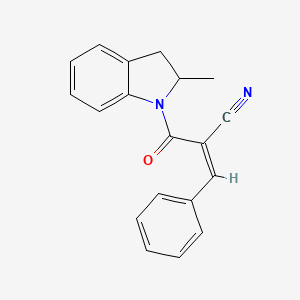

4-(Benzyloxy)-3-hydroxybutanoic acid is a chemical compound. It can be synthesized from γ-butyrolactone . The empirical formula of a similar compound, 4-(Benzyloxy)phenylboronic acid pinacol ester, is C19H23BO3 .

Synthesis Analysis

The synthesis of 4-(Benzyloxy)-3-hydroxybutanoic acid involves reactions at the benzylic position . This is a free radical reaction where NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical .Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)-3-hydroxybutanoic acid is complex. It has been used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes were synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Chemical Reactions Analysis

The chemical reactions involving 4-(Benzyloxy)-3-hydroxybutanoic acid are diverse. For instance, it can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It can also undergo oxidation and reduction .科学研究应用

衍生物合成

4-(苄氧基)-3-羟基丁酸及其衍生物已用于各种合成途径中。野田和西巴赫(1987 年)展示了其在通过二氧杂酮的水解裂解来创建对映体纯的 β-羟基酸衍生物中的用途 (Noda & Seebach, 1987)。同样,格雷韦尔丁格和西巴赫(1998 年)将其用作手性树枝状大分子中树枝状分支合成的起始原料 (Greiveldinger & Seebach, 1998)。

环扩张和光解

奥贝、王、戈什和兰汉斯(1991 年)探索了源自 3-苄氧基-环丁酮的恶二唑烷的光化学重排,这导致了 4-苄氧基-吡咯烷-2-酮的合成,可转化为 4-氨基-3-羟基丁酸 (Aubé, Wang, Ghosh & Langhans, 1991)。

发光特性

西瓦库马尔、雷迪、考利和瓦苏德万(2010 年)利用 4-苄氧基苯甲酸衍生物来研究它们对镧系配位化合物的な光物理性质的影响。这项研究重点介绍了给电子和夺电子的取代基对这些化合物的光致发光的影响 (Sivakumar, Reddy, Cowley & Vasudevan, 2010)。

有机化学中的对映选择性合成

马德雷尔、特纳、克里奇、威莱茨和克罗斯比(1996 年)展示了 (S)-3-(苄氧基)-4-氰基丁酸在对映选择性合成中的用途,展示了其在复杂有机化合物创造中的潜力 (Maddrell, Turner, Kerridge, Willetts & Crosby, 1996)。

生化研究中的抑制特性

加拉迪和科尔蒂莱维奇(1984 年)探索了 DL-2-苄基-4-羟基丁酸在涉及羧肽酶 A 的生化研究中作为竞争性抑制剂的用途,展示了其作为酶抑制研究工具的潜力 (Galardy & Kortylewicz, 1984)。

安全和危害

Safety data sheets suggest that compounds similar to 4-(Benzyloxy)-3-hydroxybutanoic acid should be handled with care. Personal protective equipment/face protection should be worn, and adequate ventilation ensured . Contact with skin and eyes should be avoided, and ingestion and inhalation prevented .

未来方向

Future research could focus on the potential applications of 4-(Benzyloxy)-3-hydroxybutanoic acid in various fields. For instance, it could be used in the synthesis of new compounds, as suggested by a study on protease-activated prodrugs . Additionally, it could be used in the synthesis of substituted benzoic acids .

属性

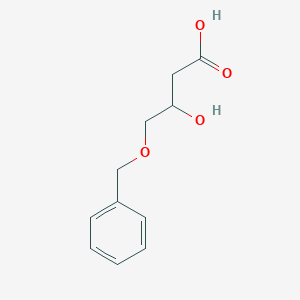

IUPAC Name |

3-hydroxy-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPNZNYQWFIUOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2600146.png)

![1-(Thiophen-2-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2600147.png)

![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2600148.png)

![N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2600156.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2600159.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2600160.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2600161.png)